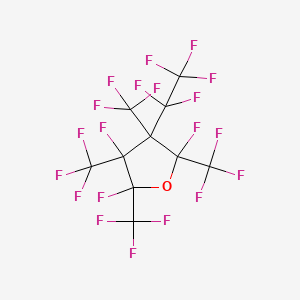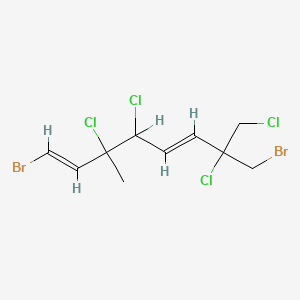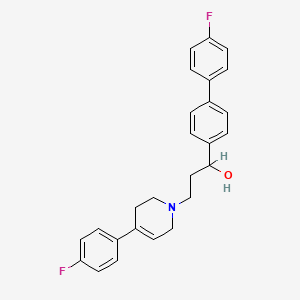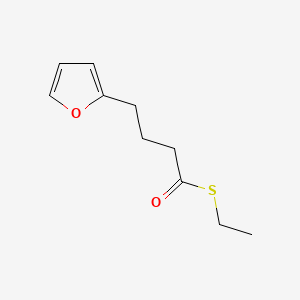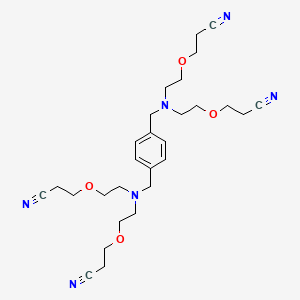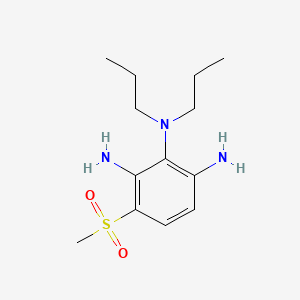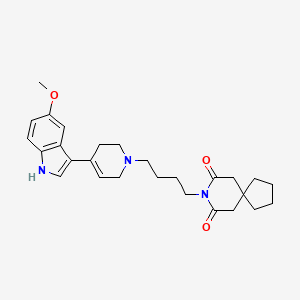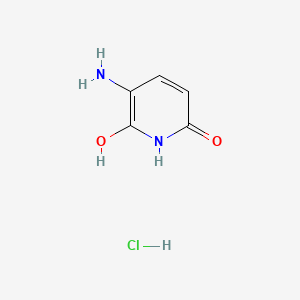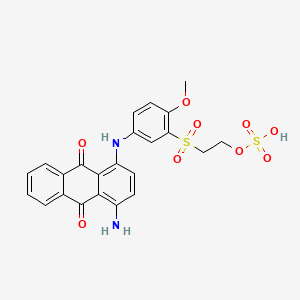
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is a complex organic compound that features a sulphonyl group, an anthraquinone derivative, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate typically involves multiple steps:
Formation of the Anthraquinone Derivative: The starting material, 1-amino-9,10-dioxo-4-anthracene, is synthesized through the oxidation of anthracene.
Amination Reaction: The anthraquinone derivative undergoes an amination reaction with 2-methoxyphenylamine under controlled conditions to form the intermediate product.
Sulphonylation: The intermediate product is then reacted with a sulphonyl chloride derivative to introduce the sulphonyl group.
Esterification: Finally, the compound is esterified with hydrogen sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.
Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Use as a diagnostic agent in medical imaging.
Industry
Material Science: Applications in the development of advanced materials, such as organic semiconductors.
Environmental Science: Use in environmental monitoring and pollutant detection.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: It may target specific enzymes, receptors, or cellular structures.
Pathways Involved: Involvement in oxidative stress pathways, signal transduction pathways, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-9,10-dioxo-4-anthracene: A simpler anthraquinone derivative.
2-Methoxyphenylamine: A precursor used in the synthesis of the compound.
Sulphonyl Chloride Derivatives: Used in the sulphonylation step.
Uniqueness
Structural Complexity: The combination of anthraquinone, amino, and sulphonyl groups makes it unique.
Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
Propriétés
Numéro CAS |
73167-24-5 |
|---|---|
Formule moléculaire |
C23H20N2O9S2 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
2-[5-[(4-amino-9,10-dioxoanthracen-1-yl)amino]-2-methoxyphenyl]sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C23H20N2O9S2/c1-33-18-9-6-13(12-19(18)35(28,29)11-10-34-36(30,31)32)25-17-8-7-16(24)20-21(17)23(27)15-5-3-2-4-14(15)22(20)26/h2-9,12,25H,10-11,24H2,1H3,(H,30,31,32) |
Clé InChI |
XDPWPTVQRHDJAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)CCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


